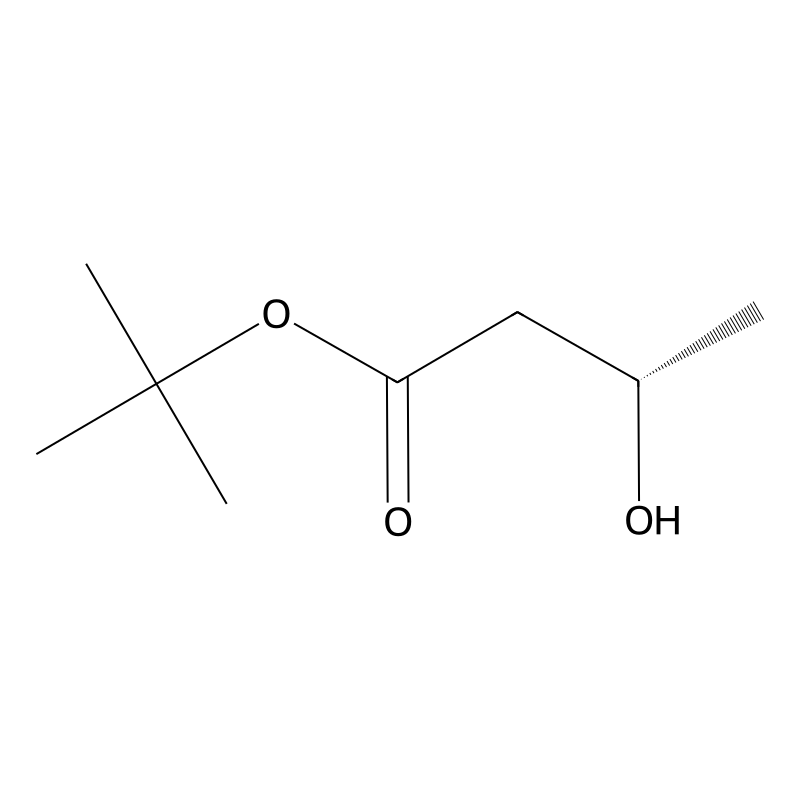

(S)-tert-butyl 3-hydroxybutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

As a Chiral Building Block:

(S)-TBHB serves as a valuable chiral building block in organic synthesis due to its readily available hydroxyl group and the presence of a stereocenter. This allows chemists to introduce chirality into their target molecules with high selectivity. Studies have demonstrated its utility in synthesizing various biologically active compounds, including:

- Antiviral agents: Research suggests (S)-TBHB can be used to synthesize nucleoside analogs with antiviral properties [].

- Antimicrobial agents: Studies have explored the potential of (S)-TBHB derivatives as potential antimicrobial agents [].

- Enzymes: (S)-TBHB has been employed in the synthesis of enzyme inhibitors, potentially aiding in the development of new drugs [].

(S)-tert-butyl 3-hydroxybutanoate is an organic compound with the molecular formula C₈H₁₆O₃ and a molecular weight of approximately 160.21 g/mol. It is classified as an ester, specifically a tert-butyl ester of 3-hydroxybutanoic acid. The compound features a chiral center, making it optically active, and it exists in two enantiomeric forms: (S) and (R). The (S)-enantiomer is particularly significant in various biological and synthetic applications due to its unique properties.

- Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-hydroxybutanoic acid and tert-butanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to the formation of different esters.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

(S)-tert-butyl 3-hydroxybutanoate exhibits notable biological activity. It plays a role in biochemical pathways, particularly in the synthesis of bioactive compounds. Its interaction with various enzymes makes it a potential candidate for further pharmacological studies. Additionally, it has been shown to have antimicrobial properties, which could be leveraged in developing new therapeutic agents.

Several methods exist for synthesizing (S)-tert-butyl 3-hydroxybutanoate:

- Asymmetric Reduction: One prominent method involves the asymmetric reduction of tert-butyl acetoacetate using Saccharomyces cerevisiae as a biocatalyst. This method is favored for its selectivity and mild reaction conditions .

- Chemical Synthesis: Traditional synthetic routes may involve the reaction of tert-butyl alcohol with 3-hydroxybutanoic acid under acidic conditions.

- Enzymatic Methods: Enzymatic approaches utilizing lipases or other enzymes can also yield this compound with high enantiomeric purity.

(S)-tert-butyl 3-hydroxybutanoate finds applications in various fields:

- Pharmaceuticals: Its role as a building block in drug synthesis makes it valuable in medicinal chemistry.

- Biotechnology: Used in the production of bioactive compounds, it has potential applications in developing new therapeutic agents.

- Food Industry: Its flavoring properties may be explored in food formulations.

Research indicates that (S)-tert-butyl 3-hydroxybutanoate interacts with several biological targets, enhancing its pharmacological potential. Studies have shown that it can influence metabolic pathways and enzyme activities, making it a subject of interest for further investigation into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (S)-tert-butyl 3-hydroxybutanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-tert-butyl 3-hydroxybutanoate | C₈H₁₆O₃ | Enantiomer with different biological activity |

| tert-butyl acetoacetate | C₈H₁₄O₃ | Precursor for asymmetric synthesis |

| ethyl 3-hydroxybutanoate | C₇H₁₄O₃ | Similar structure but different alkoxy group |

(S)-tert-butyl 3-hydroxybutanoate is unique due to its specific stereochemistry, which significantly influences its biological activity and reactivity compared to its structural analogs.

Microbial Reduction Using Saccharomyces cerevisiae B5

The asymmetric reduction of tert-butyl acetoacetate to (S)-tert-butyl 3-hydroxybutanoate using Saccharomyces cerevisiae B5 represents a highly efficient biocatalytic approach [1]. This methodology exploits the inherent stereoselectivity of yeast reductase enzymes to achieve excellent enantiocontrol in the production of the desired (S)-enantiomer [1].

Research findings demonstrate that the enantiomeric excess of (S)-tert-butyl 3-hydroxybutanoate increases proportionally with substrate concentration, achieving optimal results under specific reaction conditions [1]. The reduction process exhibits remarkable efficiency when 6 grams per liter of chloroform is employed as an enzyme inhibitor, resulting in high optical purity of the target product [1]. Optimal reaction parameters have been established at 60 hours reaction time, 30 degrees Celsius temperature, and an initial pH of 6.2 for the reaction mixture [1].

Biomass concentration plays a critical role in conversion efficiency, with higher biomass loadings combined with lower substrate concentrations yielding superior conversion rates [1]. Under optimized conditions using an initial substrate concentration of 2.0 grams per liter and biomass concentration of 140 grams per liter in the presence of 6 grams per liter chloroform inhibitor, both conversion and enantiomeric excess reached 100 percent [1].

| Parameter | Optimal Value | Enantiomeric Excess | Conversion |

|---|---|---|---|

| Reaction Time | 60 hours | - | - |

| Temperature | 30°C | - | - |

| Initial pH | 6.2 | - | - |

| Substrate Concentration | 2.0 g/L | 100% | 100% |

| Biomass Concentration | 140 g/L | 100% | 100% |

| Chloroform Inhibitor | 6 g/L | 100% | 100% |

The mechanism involves the stereoselective reduction of the ketone functionality in tert-butyl acetoacetate through endogenous alcohol dehydrogenases present in Saccharomyces cerevisiae B5 [2]. The high stereoselectivity observed results from the enzyme's active site architecture, which preferentially accommodates the substrate in a conformation leading to (S)-product formation [2].

Alcohol Dehydrogenase-Mediated Stereocontrol

Alcohol dehydrogenases catalyze the reversible oxidation of alcohols to corresponding carbonyl compounds using nicotinamide cofactors as electron acceptors or donors [3]. These enzymes exhibit exceptional stereocontrol capabilities, making them valuable catalysts for the asymmetric synthesis of chiral 3-hydroxybutanoate derivatives [4].

The molecular mechanism underlying alcohol dehydrogenase-mediated asymmetric reactions involves specific protein structure-function relationships from domain architecture to functional active sites [4]. The stereochemical recognition mechanism operates through precise molecular interactions within the enzyme's active site, enabling discrimination between prochiral faces of ketone substrates [4].

Enzyme characteristics critical for stereocontrol include enantioselectivity, substrate specificity, cofactor dependence, metal requirements, and stability parameters such as organic solvent tolerance and thermostability [4]. The catalytic machinery involves NAD(P)H-dependent reduction mechanisms where the nicotinamide cofactor functions as a hydride donor [3].

Research on improving stereoselectivity demonstrates that heating pretreatment and enzyme inhibitor preincubation significantly enhance the stereoselectivity of asymmetric reduction reactions [2]. The stereoselectivity of (S)-product formation increases with temperature and treatment duration during heating pretreatment protocols [2]. When allyl alcohol serves as an enzyme inhibitor, stereoselectivity improvements correlate with increasing inhibitor concentrations [2].

Under optimized pretreatment conditions, the enantiomeric excess of (S)-ethyl 4-chloro-3-hydroxybutanoate in asymmetric reduction processes can achieve values as high as 97 percent [2]. The enhanced stereoselectivity results from selective inhibition of competing enzymatic pathways that would otherwise produce the undesired (R)-enantiomer [2].

| Pretreatment Method | Optimal Conditions | Enantiomeric Excess |

|---|---|---|

| Heating | Increased temperature and time | Enhanced (S)-selectivity |

| Allyl Alcohol Inhibition | Higher concentrations | Up to 97% ee |

| Combined Treatment | Optimized parameters | Maximum stereocontrol |

Chemical Catalytic Approaches

Ruthenium Complex-Catalyzed Hydrogenation

Ruthenium-BINAP catalyst systems represent the most advanced chemical approach for enantioselective hydrogenation of prochiral ketones to produce chiral alcohols [5] [6]. The mechanism involves coordination of the β-keto ester substrate to the ruthenium center through chelation, followed by stereoselective hydride delivery [7].

The catalytic process begins with substrate coordination, where the β-keto ester displaces coordinated solvent molecules from the ruthenium(II) center to form a chelated complex [7]. Steric interactions between the methyl group of the ketone and phenyl groups of the BINAP ligand force specific rotational conformations, resulting in high stereoselectivity [7]. The hydride ion attached to the metal center approaches the carbonyl carbon while the oxygen atom breaks coordination, facilitating stereoselective reduction [7].

Highly diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate has been accomplished using [RuI{(R)-binap}(p-cymene)]I catalyst, producing methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate with up to 98 percent diastereoisomeric excess and 99 percent enantiomeric excess [5]. This methodology provides a versatile synthetic route to β-lactam antibiotic intermediates [5].

Recent developments in ruthenium-BINAP catalysis include the discovery of iodide-modified systems that display enhanced selectivity and productivity in carbonyl reductive coupling reactions [6]. These catalysts achieve enantioselective reductions with uniformly high levels of stereoselectivity across diverse substrate classes [6].

| Catalyst System | Substrate | Diastereoisomeric Excess | Enantiomeric Excess |

|---|---|---|---|

| [RuI{(R)-binap}(p-cymene)]I | 2-benzamidomethyl-3-oxobutanoate | 98% | 99% |

| Iodide-modified Ru-BINAP | Various ketones | - | >95% |

| Standard Ru-BINAP | Aryl ketones | - | 85-95% |

Organocatalytic Dynamic Kinetic Resolution

Dynamic kinetic resolution represents a powerful strategy for achieving theoretically 100 percent yield of single enantiomers from racemic substrates [8]. The process operates under Curtin-Hammett conditions where product composition depends on transition state free energies rather than starting material ratios [8].

Organocatalytic dynamic kinetic resolution processes have expanded significantly, providing excellent stereocontrol previously achievable only through biocatalysis [9]. Chiral organocatalysts including Cinchona alkaloid derivatives, amino acid-based catalysts, and bifunctional thiourea systems enable diverse asymmetric transformations through dynamic kinetic resolution mechanisms [9].

Key requirements for successful dynamic kinetic resolution include irreversible kinetic resolution to ensure high enantioselectivity, enantiomeric ratios greater than 20, and racemization rates equal to or exceeding the reaction rate of the fast-reacting enantiomer [8]. When selectivities are moderate, racemization should exceed the reaction rate by approximately tenfold [8].

Recent advances demonstrate organocatalytic kinetic resolution of 1,5-dicarbonyl compounds using retro-Michael reactions co-catalyzed with Jørgensen-Hayashi catalyst and para-nitrobenzoic acid [10] [11]. The process requires careful concentration control at approximately ten millimolar to prevent Michael retro-Michael equilibrium interference [10] [11].

Solvent effects significantly influence reaction outcomes, with toluene providing optimal enantiomeric ratios up to 84:16 after 4 hours reaction time [11]. Temperature optimization reveals room temperature as optimal, with higher temperatures decreasing enantiomeric ratios over time [11].

| Reaction Parameter | Optimal Value | Enantiomeric Ratio |

|---|---|---|

| Catalyst Loading | 20 mol% | - |

| Concentration | 0.014 M | 8:92 |

| Temperature | Room temperature | 84:16 |

| Reaction Time | 4 hours | Maximum selectivity |

Industrial-Scale Production Optimization

Solvent Engineering for Reaction Efficiency

Solvent selection critically influences enzyme activity, substrate solubility, and product recovery in industrial biocatalytic processes [12]. Hydrophilic organic solvents including acetonitrile, methanol, ethanol, and dimethyl sulfoxide exhibit varying effects on enzyme activity and stereoselectivity [13].

Green solvent systems have been developed for efficient product recovery, with 1,3-dioxolane demonstrating superior performance for extracting 3-hydroxybutanoate products [14]. Recovery yields of 96.6 percent with purities up to 99.1 percent have been achieved using optimized extraction protocols at 80 degrees Celsius with continuous shaking [14].

Biphasic catalytic systems provide enhanced substrate loading capabilities while maintaining high conversion rates and enantioselectivity [15]. The implementation of organic-aqueous solvent systems allows substrate concentrations up to 1.7 molar while preserving 97.2 percent yield and 99 percent enantiomeric excess [16].

Vacuum-assisted solvent systems demonstrate superior performance through continuous water removal, shifting reaction equilibria toward product formation [12]. Scale-up from small laboratory reactions to 500-gram industrial reactors shows improved yields (83-94 percent), selectivity (82-100 percent), and productivity increases of one order of magnitude [12].

| Solvent System | Scale | Yield | Selectivity | Productivity |

|---|---|---|---|---|

| 1,3-Dioxolane | Laboratory | 96.6% | 99.1% | - |

| Biphasic | Industrial | 97.2% | 99% ee | Enhanced |

| Vacuum-assisted | 500g reactor | 83-94% | 82-100% | 10x increase |

Substrate Loading and Inhibitor Effects

Substrate concentration optimization represents a critical parameter for maximizing production efficiency while maintaining product quality [1]. Research demonstrates that enantiomeric excess increases with higher substrate loading, though optimal concentrations must balance conversion rates with stereoselectivity [1].

Inhibitor effects play a dual role in industrial processes, with specific compounds enhancing stereoselectivity while potentially reducing overall reaction rates [1]. Chloroform at 6 grams per liter concentration serves as an effective inhibitor for improving optical purity in Saccharomyces cerevisiae B5-mediated reductions [1].

Biomass loading studies reveal inverse relationships between substrate concentration and optimal biomass requirements [1]. Higher biomass concentrations (140 grams per liter) combined with lower substrate loading (2.0 grams per liter) achieve complete conversion with maximum enantiomeric excess [1].

Scale-up considerations include substrate feeding strategies, with fed-batch operations enabling higher final concentrations while maintaining process control [17]. Ethanol-based fed-batch fermentation systems achieve final (S)-3-hydroxybutyrate titers of 12.0 grams per liter [17].

Industrial implementation requires optimization of multiple parameters simultaneously, including substrate concentration, biomass loading, inhibitor concentration, and environmental conditions [1]. Process monitoring systems enable real-time adjustment of these parameters to maintain optimal production conditions [18].

| Parameter | Optimal Range | Effect on Process |

|---|---|---|

| Substrate Concentration | 2.0 g/L | Maximum ee with complete conversion |

| Biomass Loading | 140 g/L | Enhanced conversion rates |

| Chloroform Inhibitor | 6 g/L | Improved optical purity |

| Temperature | 30°C | Optimal enzyme activity |

| pH | 6.2 | Maintained enzyme stability |

Monomer for Polyhydroxyalkanoate (PHA) Biosynthesis

Chemo-Enzymatic Polymerization Mechanisms

Chemo-enzymatic polymerization represents a sophisticated approach for the synthesis of polyhydroxyalkanoates utilizing (S)-tert-butyl 3-hydroxybutanoate as a precursor molecule [1] [2] [3]. This process combines the precision of enzymatic catalysis with chemical synthetic methodologies to achieve controlled polymer formation under mild reaction conditions.

The fundamental mechanism involves enzyme-mediated radical generation through oxidoreductase systems, particularly peroxidases and oxidases [2] [3]. Horseradish peroxidase has demonstrated exceptional capability in initiating polymerization reactions by generating radicals via reduction-oxidation mechanisms, enabling the formation of polymer chains from hydroxyalkanoate monomers at ambient temperatures [2]. The enzymatic system operates through a ternary initiating mechanism involving the enzyme, a reducing agent such as ascorbate, and the substrate monomer.

| Enzyme System | Mechanism | Temperature (°C) | Molecular Weight Range (g/mol) |

|---|---|---|---|

| Horseradish Peroxidase | Radical-mediated polymerization | 20-40 | 55,000-220,000 |

| Glucose Oxidase | Oxygen-mediated initiation | 25-45 | Variable |

| Laccase | Oxidative coupling | 30-50 | Moderate molecular weight |

The enzymatic approach offers significant advantages over traditional chemical polymerization methods, including enhanced stereochemical control, reduced energy requirements, and environmental compatibility [1] [3]. The mild reaction conditions preserve the inherent chirality of (S)-tert-butyl 3-hydroxybutanoate, ensuring the production of stereoregular polyhydroxyalkanoates with defined tacticity.

Recent investigations have demonstrated that the tert-butyl protecting group in (S)-tert-butyl 3-hydroxybutanoate serves dual functions: protecting the carboxyl functionality during polymerization and providing steric hindrance that influences the polymerization kinetics [4]. The bulky tert-butyl group creates a unique reactivity pattern that facilitates controlled chain growth while preventing unwanted side reactions.

Role in Crystalline Poly(3-hydroxybutyrate) Formation

The incorporation of (S)-tert-butyl 3-hydroxybutanoate in polyhydroxybutyrate synthesis significantly influences the crystallization behavior and final crystalline structure of the resulting polymer [5] [6] [7]. The stereochemistry of the (S)-configuration plays a crucial role in determining the packing arrangement and crystalline morphology of the polymer chains.

Crystallization kinetics studies reveal that poly(3-hydroxybutyrate) derived from (S)-configured monomers exhibits distinct crystallization patterns compared to racemic or (R)-configured systems [8] [9]. The presence of (S)-chains decreases the overall crystallization rate, which enhances processability and industrialization potential of the resulting materials [8] [9].

The crystalline structure formation follows a complex nucleation and growth mechanism characterized by primary and secondary crystallization phases [10]. Primary crystallization occurs within 2-15 minutes at room temperature, achieving crystallinity levels of approximately 32-35% [10]. Secondary crystallization involves molecular rearrangement into more energetically favorable structures, with crystallinity potentially reaching 70% under optimal conditions [7] [10].

| Crystallization Parameter | (S)-PHB Systems | Racemic Systems | Processing Advantage |

|---|---|---|---|

| Crystallization Rate | Decreased | Standard | Enhanced processability |

| Final Crystallinity (%) | 35-45 | 60-70 | Improved flexibility |

| Melting Temperature (°C) | 170-175 | 175-180 | Wider processing window |

| Crystal Structure | Modified α-form | Standard α-form | Tailored properties |

The crystalline poly(3-hydroxybutyrate) formed from (S)-tert-butyl 3-hydroxybutanoate demonstrates unique lamellar morphology with modified unit cell parameters [11] [12]. X-ray diffraction analysis reveals that the polymer crystallizes in a hexagonal unit cell structure with specific dimensions of a = b = 9.22 Å and c = 4.66 Å [11]. The incorporation of (S)-configured units induces subtle changes in the intermolecular packing, resulting in enhanced mechanical properties and thermal stability.

The crystallization process is highly sensitive to environmental conditions, with temperature, pH, and ionic strength significantly affecting the final crystalline structure [10]. Under controlled conditions at pH 12 and room temperature, crystallinity can reach 40.59% within one hour, demonstrating the rapid crystallization capability of (S)-configured systems [10].

Chiral Template for Functional Material Design

Liquid Crystal Precursor Development

(S)-tert-butyl 3-hydroxybutanoate serves as an innovative chiral template for the development of liquid crystal precursor systems, leveraging its inherent chirality to direct the formation of ordered mesophases [13] [14] [15]. The chiral nature of the (S)-configuration enables the transfer of molecular-level chirality to nanoscale and macroscopic architectures through liquid crystalline templating mechanisms.

Liquid crystal precursor systems incorporating (S)-tert-butyl 3-hydroxybutanoate demonstrate remarkable ability to undergo structural transitions upon hydration or environmental changes [16]. The compound acts as a chiral dopant in liquid crystalline formulations, inducing helical twisting and promoting the formation of cholesteric phases [14] [15]. This templating effect enables the creation of chiral nanomaterials with unprecedented chiroptical properties.

The mechanism of liquid crystal precursor development involves the initial formation of isotropic solutions that subsequently undergo transformation to ordered mesophases upon specific stimuli [13]. The presence of (S)-tert-butyl 3-hydroxybutanoate influences the critical packing parameter, determining whether lamellar, hexagonal, or cubic mesophases form during the templating process [16].

| Mesophase Type | Critical Parameter Range | Structural Features | Chiroptical Properties |

|---|---|---|---|

| Cholesteric | Chiral dopant 0.1-2% | Helical twisting | Circular dichroism enhancement |

| Smectic A | Layer spacing 3-5 nm | Lamellar arrangement | Linear dichroism |

| Hexagonal | Cylinder diameter 5-10 nm | Columnar packing | Birefringence |

The templating process benefits from the unique molecular architecture of (S)-tert-butyl 3-hydroxybutanoate, where the bulky tert-butyl group provides steric control while the hydroxybutanoate backbone offers hydrogen bonding capabilities [4]. This combination enables precise control over intermolecular interactions and assembly pathways, leading to well-defined liquid crystalline structures.

Recent investigations have demonstrated that liquid crystal precursors containing (S)-tert-butyl 3-hydroxybutanoate can undergo rapid phase transitions in response to external stimuli such as temperature, pH, or ionic strength changes [16]. These responsive characteristics make them attractive candidates for applications in smart materials, drug delivery systems, and optical devices.

Self-Assembled Molecular Architectures

The utilization of (S)-tert-butyl 3-hydroxybutanoate as a chiral template extends to the development of complex self-assembled molecular architectures through hierarchical organization processes [17] [18] [19]. The compound facilitates the creation of multi-level structural arrangements, from molecular to nanoscale to macroscopic dimensions, through carefully orchestrated intermolecular interactions.

Self-assembly mechanisms involving (S)-tert-butyl 3-hydroxybutanoate operate through a combination of hydrogen bonding, van der Waals interactions, and chirality-induced ordering effects [17] [19]. The (S)-configuration provides directional bias that promotes asymmetric assembly pathways, leading to the formation of chiral supramolecular structures with defined handedness [20].

The hierarchical assembly process occurs through multiple stages: initial molecular recognition and binding, primary structure formation through weak interactions, secondary structure development via cooperative effects, and tertiary structure stabilization through collective molecular arrangements [18] [21]. Each stage is influenced by the specific stereochemical features of (S)-tert-butyl 3-hydroxybutanoate.

| Assembly Level | Driving Forces | Structural Scale | Characteristic Features |

|---|---|---|---|

| Primary | Hydrogen bonding | 1-5 nm | Molecular recognition |

| Secondary | π-π stacking | 5-50 nm | Cooperative assembly |

| Tertiary | Hydrophobic interactions | 50-500 nm | Chiral amplification |

| Quaternary | Electrostatic forces | >500 nm | Macroscopic handedness |

The self-assembled architectures demonstrate remarkable responsiveness to environmental conditions, with the ability to undergo reversible structural transitions in response to temperature, solvent polarity, or chemical stimuli [18]. This adaptive behavior is attributed to the delicate balance of intermolecular forces that can be modulated through external perturbations.

Characterization of these self-assembled systems reveals complex morphologies including helical fibers, twisted ribbons, and chiral nanotubes [20]. The specific architecture formed depends on the concentration of (S)-tert-butyl 3-hydroxybutanoate, solvent composition, and assembly conditions. Advanced microscopy techniques demonstrate that these structures exhibit long-range order extending over multiple length scales.

The functional properties of self-assembled molecular architectures incorporating (S)-tert-butyl 3-hydroxybutanoate include enhanced mechanical strength, selective molecular recognition capabilities, and unique optical properties such as circular dichroism and circularly polarized luminescence [22] [20]. These characteristics make them promising candidates for applications in sensing, catalysis, and optoelectronic devices.